molecular formula C19H22N2O2 B7410301 N-(2-morpholin-4-ylethyl)-N-phenylbenzamide

N-(2-morpholin-4-ylethyl)-N-phenylbenzamide

Cat. No.: B7410301
M. Wt: 310.4 g/mol
InChI Key: KEONRQKLJLZFBG-UHFFFAOYSA-N
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Description

N-(2-morpholin-4-ylethyl)-N-phenylbenzamide is a chemical compound that features a morpholine ring, an ethyl chain, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-morpholin-4-ylethyl)-N-phenylbenzamide typically involves the reaction of morpholine with an appropriate benzoyl chloride derivative. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

    Step 1: Morpholine reacts with ethyl bromide to form 2-(morpholin-4-yl)ethyl bromide.

    Step 2: The resulting 2-(morpholin-4-yl)ethyl bromide is then reacted with N-phenylbenzamide in the presence of a base to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-morpholin-4-ylethyl)-N-phenylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(2-morpholin-4-ylethyl)-N-phenylbenzoic acid, while reduction could produce N-(2-morpholin-4-ylethyl)-N-phenylbenzylamine.

Scientific Research Applications

N-(2-morpholin-4-ylethyl)-N-phenylbenzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of N-(2-morpholin-4-ylethyl)-N-phenylbenzamide involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, potentially inhibiting their activity. The benzamide group can also participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-morpholin-4-ylethyl)-N-phenylacetamide
  • N-(2-morpholin-4-ylethyl)-N-phenylpropionamide
  • N-(2-morpholin-4-ylethyl)-N-phenylbutyramide

Uniqueness

N-(2-morpholin-4-ylethyl)-N-phenylbenzamide is unique due to its specific combination of a morpholine ring and a benzamide group. This combination allows for a diverse range of interactions with biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

N-(2-morpholin-4-ylethyl)-N-phenylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c22-19(17-7-3-1-4-8-17)21(18-9-5-2-6-10-18)12-11-20-13-15-23-16-14-20/h1-10H,11-16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEONRQKLJLZFBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN(C2=CC=CC=C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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